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molecular formula C17H20N2O2 B2966134 tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 370864-42-9

tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B2966134
M. Wt: 284.359
InChI Key: NGNIVNQIZXFURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947684B2

Procedure details

3-Cyanophenyl boronic acid (1.8 g, 12.2 mmol) and 4-(trifluoromethanesulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (5.0 g, 15.2 mmol;) are dissolved in acetonitrile (60 ml) and 0.4 M aqueous sodium carbonate (60 ml). The solution is degassed and treated with palladium tetrakistriphenyl phosphine (0.81 g, 0.7 mmol) at 90° C. for 1 hour. The reaction is cooled, filtered warmed and the filtrate is concentrated to an oil. The oil is extracted with methylene chloride (3×) and the solvent is removed under vacuum. The residue is chromatographed (15% ethyl acetate/hexane) to give the title compound as a white solid (2.7 g, 9.5 mmol). 1H NMR (CDCl3, 300 MHz) δ 7.63 (s, 1H), 7.55 (m, 2H), 7.44 (t, 1H), 6.10 (br, 1H), 4.09 (m, 2H), 3.63 (t, 2H), 2.50 (br, 2H). EI MS M++1: 285.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyl phosphine
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1)#[N:2].[C:12]([O:16][C:17]([N:19]1[CH2:24][CH:23]=[C:22](OS(C(F)(F)F)(=O)=O)[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13]>C(#N)C.C(=O)([O-])[O-].[Na+].[Na+]>[C:12]([O:16][C:17]([N:19]1[CH2:20][CH:21]=[C:22]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:1]#[N:2])[CH:4]=2)[CH2:23][CH2:24]1)=[O:18])([CH3:15])([CH3:13])[CH3:14] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)B(O)O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
palladium tetrakistriphenyl phosphine
Quantity
0.81 g
Type
reactant
Smiles
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is degassed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
warmed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to an oil
EXTRACTION
Type
EXTRACTION
Details
The oil is extracted with methylene chloride (3×)
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed (15% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=CC(=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.5 mmol
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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